molecular formula C11H10O3S B2950552 Methyl 4-methoxy-1-benzothiophene-3-carboxylate CAS No. 2114800-81-4

Methyl 4-methoxy-1-benzothiophene-3-carboxylate

Cat. No.: B2950552
CAS No.: 2114800-81-4
M. Wt: 222.26
InChI Key: NQIIJKFRHZJVQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-methoxy-1-benzothiophene-3-carboxylate is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzothiophene core with a methoxy group at the 4-position and a carboxylate ester at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methoxy-1-benzothiophene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, followed by cyclization to form the benzothiophene ring. The reaction conditions often involve the use of solvents like toluene or dimethylformamide (DMF) and bases such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-methoxy-1-benzothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-methoxy-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methoxybenzothiophene-2-carboxylate
  • Methyl 4-methoxybenzothiophene-5-carboxylate
  • Methyl 4-methoxybenzothiophene-6-carboxylate

Uniqueness

Methyl 4-methoxy-1-benzothiophene-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 4-position and the carboxylate ester at the 3-position can lead to distinct interactions with molecular targets compared to other similar compounds.

Properties

IUPAC Name

methyl 4-methoxy-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3S/c1-13-8-4-3-5-9-10(8)7(6-15-9)11(12)14-2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIIJKFRHZJVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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